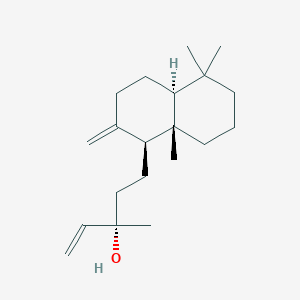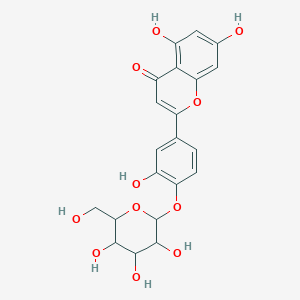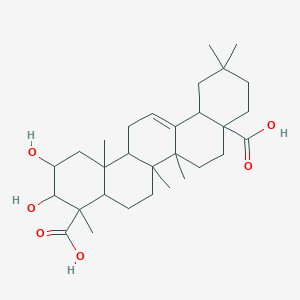
メチルデオキシコレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl desoxycholate, also known as methyl 3α,12α-dihydroxy-5β-cholan-24-oate, is a methyl ester derivative of deoxycholic acid. Deoxycholic acid is a secondary bile acid produced by intestinal bacteria from cholic acid. Methyl desoxycholate is a white crystalline solid with a molecular formula of C25H42O4 and a molecular weight of 406.61 g/mol .
科学的研究の応用
Methyl desoxycholate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Employed in studies involving bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in emulsifying fats and its cytolytic properties.
Industry: Utilized in the formulation of emulsifiers and surfactants for various industrial applications .
作用機序
Target of Action
Methyl Desoxycholate, also known as Methyl Deoxycholate, is a derivative of Deoxycholic Acid . The primary targets of Deoxycholic Acid are adipocytes, which are fat cells . It plays a crucial role in the emulsification and solubilization of dietary fats in the intestine .
Mode of Action
When injected subcutaneously, synthetically derived Deoxycholic Acid, such as Methyl Desoxycholate, disrupts the cell membranes in adipocytes . This disruption leads to the destruction of fat cells in the tissue, a process known as adipocytolysis . The breakdown of adipose cells results in an inflammatory reaction and the clearing of the adipose tissue remnants by macrophages .
Biochemical Pathways
Deoxycholic Acid is one of the secondary bile acids, which are metabolic byproducts of intestinal bacteria . The primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid. Bacteria metabolize chenodeoxycholic acid into the secondary bile acid lithocholic acid, and they metabolize cholic acid into deoxycholic acid .
Result of Action
The result of Methyl Desoxycholate’s action is the improvement in the appearance of moderate to severe fullness associated with submental fat in adults . By destroying fat cells, it reduces facial fullness or convexity, improving aesthetic appearance .
生化学分析
Cellular Effects
It is known that deoxycholic acid, a related compound, can disrupt cell membranes in adipocytes and destroy fat cells when injected subcutaneously
Molecular Mechanism
The molecular mechanism of action of Methyl Desoxycholate is not well-understood. As a derivative of deoxycholic acid, it may share some of its properties. Deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis
準備方法
Synthetic Routes and Reaction Conditions
Methyl desoxycholate can be synthesized through the esterification of deoxycholic acid with methanol. The reaction typically involves heating deoxycholic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce methyl deoxycholate .
Industrial Production Methods
In industrial settings, the production of methyl deoxycholate follows similar principles but on a larger scale. The process involves the continuous esterification of deoxycholic acid with methanol under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Methyl desoxycholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to deoxycholic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields deoxycholic acid.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Deoxycholic Acid: The parent compound of methyl deoxycholate, used in similar applications but with different solubility and reactivity properties.
Cholic Acid: Another primary bile acid with different hydroxylation patterns, leading to distinct biological activities.
Chenodeoxycholic Acid: A primary bile acid with similar emulsifying properties but different metabolic pathways
Uniqueness
Methyl desoxycholate is unique due to its esterified form, which enhances its solubility in organic solvents and modifies its reactivity compared to its parent compound, deoxycholic acid. This makes it particularly useful in organic synthesis and industrial applications where specific solubility and reactivity profiles are required .
特性
CAS番号 |
3245-38-3 |
|---|---|
分子式 |
C25H42O4 |
分子量 |
406.6 g/mol |
IUPAC名 |
methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16+,17-,18+,19-,20+,21+,22+,24+,25-/m1/s1 |
InChIキー |
ZHUOOEGSSFNTNP-YUOXLNDWSA-N |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
異性体SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
正規SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Key on ui other cas no. |
3245-38-3 |
同義語 |
(3a,5b,12a)-3,12-Dihydroxy-cholan-24-oic acid methyl ester; Deoxycholic acid methyl ester; Methyl 7-deoxycholate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)




